2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 75810-50-3
VCID: VC8135199
InChI: InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,16,17)
SMILES: CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 75810-50-3

Cat. No.: VC8135199

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid - 75810-50-3

Specification

CAS No. 75810-50-3
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,16,17)
Standard InChI Key QNSWMCHYUYYFKA-UHFFFAOYSA-N
SMILES CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC
Canonical SMILES CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Features

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid belongs to the pyrrolidine class of heterocyclic compounds, featuring a five-membered ring with one nitrogen atom. The substituents at positions 2, 3, and 5 include a 4-methoxyphenyl group, a carboxylic acid, and a methyl group, respectively . The methoxy group (-OCH3_3) on the phenyl ring enhances the compound’s lipophilicity, potentially influencing its pharmacokinetic properties.

The stereochemistry of the molecule remains unspecified in available literature, though analogous pyrrolidine derivatives often exhibit enantiomer-specific biological activities . For example, (2S,3S)-configured pyrrolidine carboxamides have demonstrated enhanced binding affinities to G protein-coupled receptors (GPCRs) , suggesting that stereochemical optimization could further refine this compound’s efficacy.

PropertyValueSource
CAS Number75810-50-3
Molecular FormulaC13H15NO4\text{C}_{13}\text{H}_{15}\text{NO}_{4}
Molecular Weight249.26 g/mol
Key Functional GroupsCarboxylic acid, methoxyphenyl, methyl

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of pyrrolidine derivatives typically involves cycloaddition reactions or ring-closing metathesis. For 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a plausible route includes a Diels-Alder reaction between a nitroacrylate dienophile and 1,3-cyclohexadiene, followed by oxidation and functionalization steps . For instance, β-nitroacrylates derived from chiral pyrrolidinones have been used to synthesize enantiopure bicyclic intermediates, which can be further modified to introduce the methoxyphenyl and carboxylic acid groups .

Optimization Challenges

Key challenges in synthesizing this compound include controlling stereoselectivity and minimizing side reactions during functional group transformations. The methoxyphenyl group’s electron-donating properties may necessitate protective strategies to prevent undesired electrophilic substitutions. Additionally, the carboxylic acid moiety requires careful handling to avoid decarboxylation under acidic or high-temperature conditions.

Applications in Pharmaceutical Research

Drug Discovery and Development

Pyrrolidine derivatives are valued in medicinal chemistry for their ability to mimic peptide bonds and interact with biological targets. This compound’s methoxyphenyl group may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development . Additionally, its carboxylic acid group allows for salt formation, enhancing solubility in formulation design.

Targeted Therapies

Emerging research highlights the potential of pyrrolidine-based compounds in treating neurodegenerative diseases. For example, BDNF-mimetic pyrrolidines have been shown to accelerate glycinergic and GABAergic synaptogenesis in spinal neurons , suggesting that 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be repurposed for similar applications.

Comparative Analysis with Structural Analogues

Table 2: Comparison of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid with Analogues

Compound NameMolecular FormulaKey FeaturesPotential Applications
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acidC12H13NO4\text{C}_{12}\text{H}_{13}\text{NO}_{4}Lacks methyl group; simpler structureAntimicrobial agents
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acidC13H15NO4\text{C}_{13}\text{H}_{15}\text{NO}_{4}Methoxy at ortho positionEnzyme inhibition
N-[2-({[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamideC24H25N3O4\text{C}_{24}\text{H}_{25}\text{N}_3\text{O}_4Indole moiety addedHigh-affinity receptor binding

The positional isomerism of the methoxy group (para vs. ortho) significantly alters biological activity, with para-substituted derivatives generally showing higher receptor affinity. Furthermore, the addition of an indole ring in analogues enhances binding to hydrophobic pockets in target proteins.

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